

# Sapanisertib: A Comparative Analysis of Clinical Trial Performance in Oncology

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**Sapanisertib** (also known as TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2, has been the subject of numerous clinical trials across a range of malignancies. This guide provides a comprehensive comparison of **Sapanisertib**'s clinical trial results with alternative therapies, supported by detailed experimental data and methodologies.

## The PI3K/AKT/mTOR Signaling Pathway and Sapanisertib's Mechanism of Action

**Sapanisertib** exerts its therapeutic effect by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.<sup>[1][2][3]</sup> **Sapanisertib**'s dual inhibition of both mTORC1 and mTORC2 complexes offers a more complete blockade of this pathway compared to earlier mTOR inhibitors, known as rapalogs, which primarily target mTORC1.<sup>[4]</sup>



Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Sapanisertib** on mTORC1 and mTORC2.

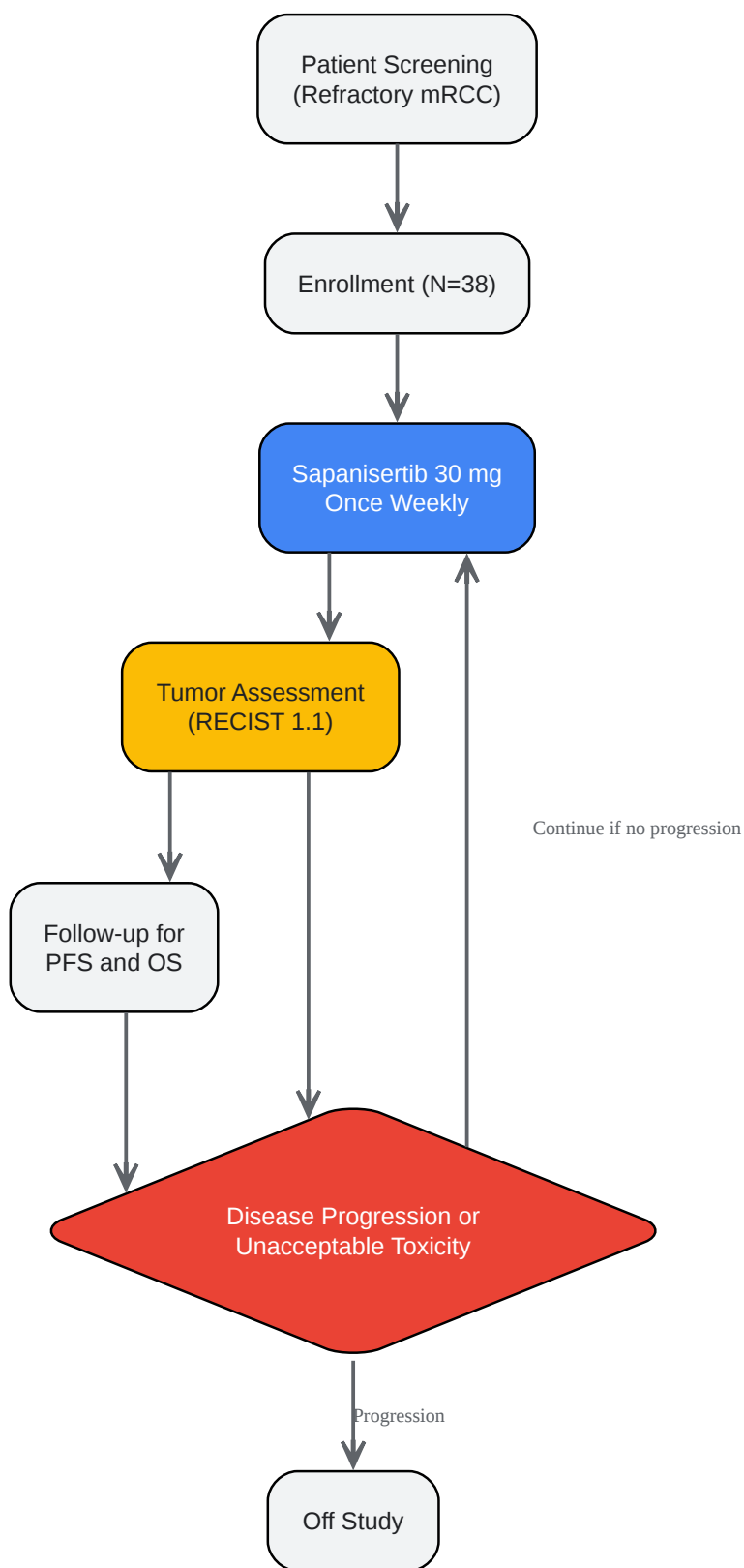
## Sapanisertib in Refractory Metastatic Renal Cell Carcinoma (mRCC)

A key area of investigation for **Sapanisertib** has been in patients with mRCC who have progressed on standard therapies.

### Experimental Protocol: NCT03097328

This Phase II, multicenter, single-arm trial evaluated the efficacy of **Sapanisertib** in patients with treatment-refractory mRCC.<sup>[5][6][7][8]</sup>

- Patient Population: Patients with mRCC of any histology that had progressed on standard therapies, including prior mTOR inhibitors.
- Intervention: **Sapanisertib** administered orally at a dose of 30 mg once weekly.<sup>[5][7]</sup>
- Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1 criteria.<sup>[5][7][9]</sup>
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).<sup>[9]</sup>



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Caption: Experimental workflow for the NCT03097328 clinical trial.

## Sapanisertib Performance and Comparison with Alternatives in Refractory mRCC

The NCT03097328 trial demonstrated minimal activity of **Sapanisertib** monotherapy in this heavily pre-treated patient population.[\[5\]](#)[\[6\]](#)[\[7\]](#) The following tables compare the efficacy and safety of **Sapanisertib** with other approved therapies for refractory mRCC.

Table 1: Efficacy of **Sapanisertib** vs. Alternative Therapies in Refractory mRCC

| Therapy                 | Trial       | Objective Response Rate (ORR)                | Median Progression-Free Survival (PFS) (months)                    | Median Overall Survival (OS) (months) |
|-------------------------|-------------|--|--|---------------------------------------|
| Sapanisertib            | NCT03097328 | 5.3% <a href="#">[5]</a> <a href="#">[7]</a> | 2.5 <a href="#">[5]</a> <a href="#">[7]</a>                        | Not Reported                          |
| Everolimus              | RECORD-1    | 1%   | 4.9 <a href="#">[10]</a>   | 14.8                                  |
| Axitinib                | AXIS        | 19%  | 6.7  | 20.1                                  |
| Cabozantinib            | METEOR      | 17% <a href="#">[11]</a>                     | 7.4 <a href="#">[11]</a>   | 21.4                                  |
| Lenvatinib + Everolimus | Phase II    | 43% <a href="#">[11]</a>                     | 14.6 <a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[12]</a> | 25.5 <a href="#">[12]</a>             |

Table 2: Common Grade 3/4 Adverse Events of **Sapanisertib** vs. Alternative Therapies in Refractory mRCC

| Therapy                 | Most Common Grade 3/4 Adverse Events                               |
|-------------------------|--|
| Sapanisertib            | Hyperglycemia, Maculopapular Rash, Asthenia, Stomatitis            |
| Everolimus              | Stomatitis, Anemia, Hyperglycemia, Fatigue, Pneumonitis[10]        |
| Axitinib                | Hypertension, Diarrhea, Fatigue, Hand-foot syndrome[7][13]         |
| Cabozantinib            | Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia |
| Lenvatinib + Everolimus | Diarrhea, Fatigue, Hypertension, Stomatitis                        |

## Sapanisertib in Combination Therapies for Advanced Solid Tumors

Given its modest single-agent activity in some settings, **Sapanisertib** has been explored in combination with other anti-cancer agents to enhance its efficacy.

### Experimental Protocol: NCT03017833 (Sapanisertib + Metformin)

This Phase I dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of **Sapanisertib** in combination with metformin in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations.[4][10][14][15][16]

- Patient Population: Patients with advanced/metastatic, recurrent, or refractory solid tumors. [15]
- Intervention: **Sapanisertib** (3mg or 4mg daily) combined with metformin (500mg - 1500mg, once to three times daily). A 14-day titration period for metformin was included in the first cycle.[4][14][16]
- Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[14][15]

- Secondary Endpoint: Preliminary anti-tumor efficacy per RECIST 1.1.[10][14]

## Experimental Protocol: NCT02159989 (Sapanisertib + Ziv-aflibercept)

This Phase I trial investigated the safety and best dose of **Sapanisertib** in combination with ziv-aflibercept, a VEGF inhibitor, in patients with recurrent, metastatic, or unresectable solid tumors.[17]

- Patient Population: Patients with recurrent, metastatic, or unresectable solid tumors.
- Intervention: **Sapanisertib** administered orally on days 2-4, 9-11, 16-18, and 23-25 of a 28-day cycle, in combination with ziv-aflibercept administered intravenously on days 1 and 15. [17]
- Primary Endpoint: Evaluate safety, tolerability, and determine the MTD.[17]
- Secondary Endpoint: Early indication of efficacy by tumor size evaluation.[17]

## Sapanisertib Combination Therapy Performance

Table 3: Efficacy of **Sapanisertib** Combination Therapies in Advanced Solid Tumors

| Combination                    | Trial       | Patient Population    | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|--------------------------------|-------------|-----------------------|-------------------------------|----------------------------|
| Sapanisertib + Metformin       | NCT03017833 | Advanced Solid Tumors | 17%                           | 60%[4]                     |
| Sapanisertib + Ziv-aflibercept | NCT02159989 | Advanced Solid Tumors | 4%                            | 78%                        |

## Sapanisertib in Rapalog-Resistant Pancreatic Neuroendocrine Tumors (PNETs)

**Sapanisertib** was also evaluated in patients with advanced PNETs who had progressed on prior rapalog therapy.

## Experimental Protocol: ECOG-ACRIN EA2161 (NCT02893930)

This was a two-stage, Phase II trial of **Sapanisertib** in patients with rapalog-resistant PNETs.

- Patient Population: Patients with rapalog-resistant advanced pancreatic neuroendocrine tumors.
- Intervention: **Sapanisertib** 3 mg administered orally once daily in 28-day cycles.
- Primary Endpoint: Objective tumor response.

The trial was terminated after the first stage as no objective responses were observed.

## Comparison with Alternatives in Rapalog-Resistant PNETs

For patients with PNETs progressing after rapalog therapy, several options exist.

Table 4: Efficacy of Alternative Therapies in Advanced PNETs

| Therapy                      | Trial      | Objective Response Rate (ORR)         | Median Progression-Free Survival (PFS) (months) |
|------------------------------|------------|---------------------------------------|---|
| Everolimus                   | RADIANT-3  | -                                     | 11.0  |
| Sunitinib                    | Phase III  | 9.3%                                  | 11.4  |
| PRRT (177Lu-DOTATATE)        | NETTER-1   | 18%                                   | 20.0  |
| Everolimus + PRRT (sequence) | SeqEverRIV | 6.0% (Everolimus),<br>22.6% (PRRT)[3] | 16.1 (Everolimus),<br>24.5 (PRRT)[3]            |



## Summary and Future Directions

Clinical trial data to date suggest that **Sapanisertib** monotherapy has limited efficacy in heavily pretreated populations with refractory mRCC and rapalog-resistant PNETs. However, in combination with other agents, such as metformin and ziv-aflibercept, it has shown promising disease control rates in various advanced solid tumors. The safety profile of **Sapanisertib** is generally manageable, with hyperglycemia and rash being common toxicities.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from **Sapanisertib**, both as a single agent and in combination regimens. Further investigation into novel combination strategies is also warranted to enhance its anti-tumor activity. Comparing **Sapanisertib** directly with current standards of care in well-designed randomized controlled trials will be crucial to definitively establish its role in the treatment landscape of various cancers.

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